molecular formula C10H15NO2 B3048231 3-Morpholin-4-ylcyclohex-2-en-1-one CAS No. 16179-67-2

3-Morpholin-4-ylcyclohex-2-en-1-one

Cat. No. B3048231
CAS RN: 16179-67-2
M. Wt: 181.23 g/mol
InChI Key: DJJULQXQYLDLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholin-4-ylcyclohex-2-en-1-one, commonly known as MCC, is a chemical compound that has gained interest in the scientific community . It has the molecular formula C10H15NO2 .


Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as X-ray crystallography . This technique has long been used as a powerful method to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm . In this context, deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 181.23 g/mol . More detailed properties like boiling point, melting point, and solubility are not explicitly mentioned in the available literature.

Scientific Research Applications

Oxidation Processes and Reactivity

3-Morpholin-4-ylcyclohex-2-en-1-one exhibits interesting reactivity in oxidation processes. In a study by Corbani et al. (1973), 4-(1-cyclohexen-1-yl)-morpholine was oxidized using lead tetraacetate, resulting in products like N-acetyl-morpholine and 2-morpholino-ketone, indicating its potential in synthetic chemistry applications (Corbani, Rindonek, & Scolastico, 1973).

Role in Pharmaceutical Chemistry

This compound is also notable in pharmaceutical chemistry. Kumar Rupak et al. (2016) highlighted the significance of morpholine and its derivatives in drug development, emphasizing their importance in structure-activity relationships for therapeutic purposes (Kumar Rupak, Vulichi, & Kapur Suman, 2016).

Structural Analysis and Synthesis

The crystal structure of compounds related to this compound has been studied for understanding their properties and potential in synthesizing biologically active heterocyclic compounds. Mazur, Pitucha, and Rzączyńska (2007) investigated the crystal structure of a morpholine compound, contributing to the knowledge of its stereochemistry (Mazur, Pitucha, & Rzączyńska, 2007).

Combustion and Environmental Impacts

In environmental science, understanding the combustion chemistry of morpholine derivatives like this compound is vital. Lucassen et al. (2009) studied the combustion of morpholine under certain conditions, providing insights into its behavior and potential environmental impacts (Lucassen et al., 2009).

Medicinal Chemistry and Drug Design

In medicinal chemistry, this compound plays a role in the design and synthesis of new drugs. Stojiljkovic et al. (2022) discussed the synthesis of morpholine building blocks, which are crucial in improving the pharmacokinetic and pharmacodynamic properties of pharmaceuticals (Stojiljkovic, Meyer, Boulay, Hebeisen, Rageot, Wymann, & Borsari, 2022).

Analytical Applications in Water Treatment

Gilbert, Rioux, and Saheb (1984) demonstrated the use of ion chromatography for the quantification of morpholine in water treatment processes, showcasing its analytical applications (Gilbert, Rioux, & Saheb, 1984).

properties

IUPAC Name

3-morpholin-4-ylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJULQXQYLDLAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402547
Record name 3-morpholin-4-ylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16179-67-2
Record name 3-morpholin-4-ylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 700 ml benzene was dissolved 40.0 g 1,3-cyclohexanedione and 62 ml morpholine. The resulting solution was heated at reflux under nitrogen atmosphere for 1.5 hours. The water present in the reaction mixture was collected using a Dean-Stark trap. Upon cooling to room temperature, the reaction mixture was filtered through alumina and the filtrate concentrated in vacuo. Trituration of the resulting oil with ether solidified 62.4 g of 3-morpholino-2-cyclohexen-1-one crystals.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Morpholin-4-ylcyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-Morpholin-4-ylcyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-Morpholin-4-ylcyclohex-2-en-1-one
Reactant of Route 4
3-Morpholin-4-ylcyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.